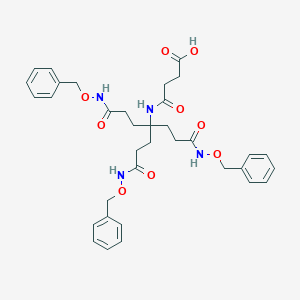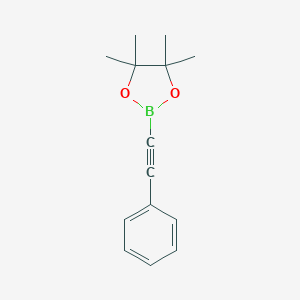![molecular formula C8H10N2O B116250 Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) CAS No. 142434-00-2](/img/structure/B116250.png)
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) is a complex organic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[b]pyrrole-6-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of Cyclopenta[b]pyrrole-6-carbonitrile is not fully understood. However, it is believed to act by modulating various cellular pathways and signaling cascades. It has been shown to inhibit the activity of certain enzymes and transcription factors, leading to a reduction in inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
Cyclopenta[b]pyrrole-6-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit angiogenesis, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopenta[b]pyrrole-6-carbonitrile in lab experiments is its diverse biological activities. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful tool for studying various disease pathways. However, the complex synthesis method and high cost of the compound can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclopenta[b]pyrrole-6-carbonitrile. One area of interest is its potential use in combination therapy for the treatment of cancer. It has also been suggested that it may have potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
Cyclopenta[b]pyrrole-6-carbonitrile is a complex organic compound that has gained significant attention in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of new therapeutics. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cyclopenta[b]pyrrole-6-carbonitrile have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Synthesemethoden
The synthesis of Cyclopenta[b]pyrrole-6-carbonitrile involves a multi-step process that requires specialized equipment and expertise. The most common method of synthesis involves the reaction of 1,2-diaminocyclopentene with a suitable aldehyde or ketone in the presence of a catalyst. The resulting product is then subjected to various chemical transformations to obtain the final product.
Eigenschaften
CAS-Nummer |
142434-00-2 |
|---|---|
Produktname |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
(3aS,6R,6aR)-2-oxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-6-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c9-4-6-2-1-5-3-7(11)10-8(5)6/h5-6,8H,1-3H2,(H,10,11)/t5-,6-,8+/m0/s1 |
InChI-Schlüssel |
HLCPPNSDQMMFJL-VMHSAVOQSA-N |
Isomerische SMILES |
C1C[C@H]([C@H]2[C@@H]1CC(=O)N2)C#N |
SMILES |
C1CC(C2C1CC(=O)N2)C#N |
Kanonische SMILES |
C1CC(C2C1CC(=O)N2)C#N |
Synonyme |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



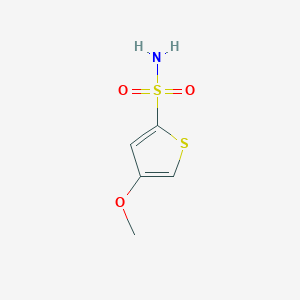
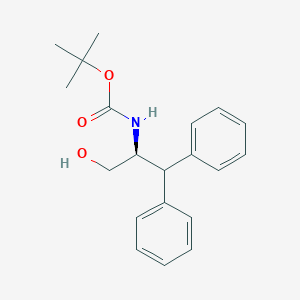
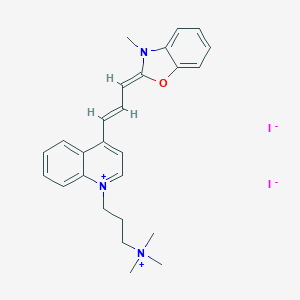
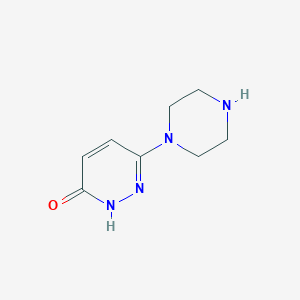
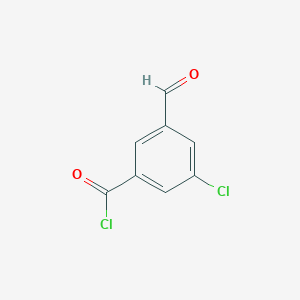
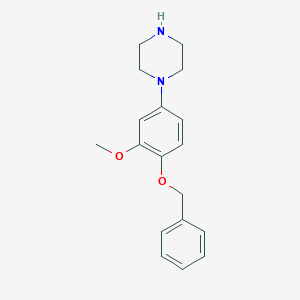
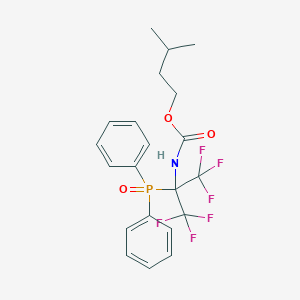
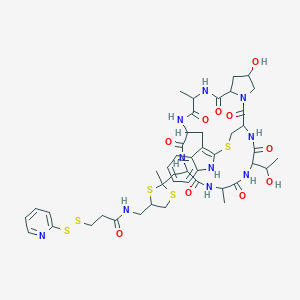
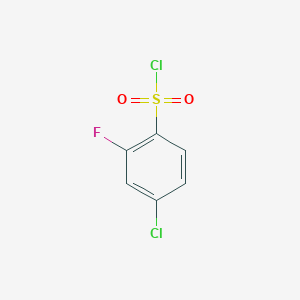
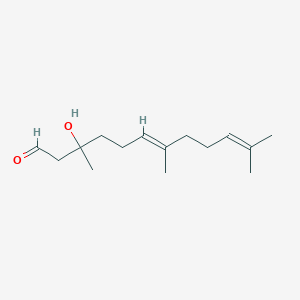
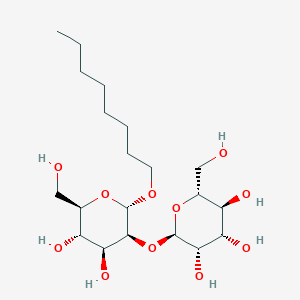
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
